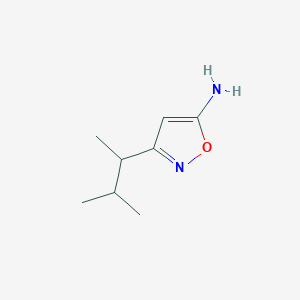

3-(3-甲基丁-2-基)-1,2-恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen), and a 3-methylbutan-2-yl group .

Molecular Structure Analysis

The molecular structure of this compound would include an oxazole ring, which is aromatic and therefore contributes to the compound’s stability. The 3-methylbutan-2-yl group is an aliphatic chain, which could affect the compound’s solubility and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the oxazole ring may contribute to the compound’s aromaticity and stability, while the 3-methylbutan-2-yl group could affect its solubility .科学研究应用

1. 催化的 C-H 键活化

Pasunooti 等人 (2015) 的研究证明了异恶唑衍生物辅助物在钯催化的 C-H 键活化中的应用。他们的研究强调了 5-甲基异恶唑-3-甲酰胺在指导惰性 γ-C(sp(3))-H 键活化以形成 α-氨基丁酸衍生物中的 C-C 键方面的效率,从而产生各种 γ-取代的非天然氨基酸 (Pasunooti 等人,2015)。

2. 功能衍生物的合成

Prokopenko 等人 (2010) 研究了 2-芳基-5-肼基-1,3-恶唑-4-羧酸甲酯的合成,从而开发了新型甲酯及其功能衍生物。这些衍生物被用于进一步的转化,包括将高度碱性的脂肪胺引入恶唑,证明了该化合物在有机合成中的多功能性 (Prokopenko 等人,2010)。

3. 恶唑的形成和反应

Ibata 和 Isogami (1989) 探索了 BF3 催化的取代 α-重氮苯乙酮与氯乙腈的反应,从而合成了 5-芳基-2-氯甲基恶唑。这项研究的重要意义在于证明了恶唑在形成各种仲胺、叔胺和季铵盐方面的潜力 (Ibata 和 Isogami,1989)。

4. 关键中间体的开发

Fleck 等人 (2003) 专注于合成 N-甲基-N-[(1S)-1-[(3R)-吡咯烷-3-基]乙基]胺,这是制备抗生素普雷马氟沙星的关键中间体。这项工作展示了恶唑衍生物在开发用于制药应用的关键中间体中的作用 (Fleck 等人,2003)。

5. 新型亚胺的合成和表征

Pařík 和 Chlupatý (2014) 合成了由 2-苯基-1H-咪唑-4-甲醛和胺/二胺衍生的新亚胺和双亚胺,并研究了它们的性质。他们的研究增加了对恶唑衍生物合成和在创建复杂有机化合物中的潜在应用的理解 (Pařík 和 Chlupatý,2014)。

6. 晶体结构分析

Tahir 等人 (2012) 对涉及 5-甲基-1,2-恶唑-3-胺基团的化合物的晶体结构进行了研究。这项研究为恶唑衍生物的结构方面提供了有价值的见解,这对于了解它们的化学行为和潜在应用至关重要 (Tahir 等人,2012)。

作用机制

Target of Action

The primary target of 3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine, also known as Ibrexafungerp, is the fungal β-1,3-glucan synthase . This enzyme is crucial for the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall .

Mode of Action

Ibrexafungerp acts via inhibition of the enzyme glucan synthase . This prevents the formation of 1,3-β-D-glucan, thereby compromising the integrity of the fungal cell wall . The compound has concentration-dependent fungicidal activity against Candida species .

Biochemical Pathways

The inhibition of β-1,3-D-glucan synthase disrupts the synthesis of the fungal cell wall, affecting the survival and growth of the fungus . The downstream effects include the weakening of the fungal cell wall, leading to cell lysis and death .

Pharmacokinetics

Ibrexafungerp exhibits good oral bioavailability . It is metabolized primarily through hydroxylation (CYP3A4) and then conjugation (glucuronidation, sulfation) . The elimination half-life of Ibrexafungerp is approximately 20 hours , indicating a relatively long duration of action.

Result of Action

The result of Ibrexafungerp’s action is the effective treatment of fungal infections, particularly vulvovaginal candidiasis . By inhibiting the synthesis of the fungal cell wall, it leads to the death of the fungus, thereby alleviating the infection .

Action Environment

The action, efficacy, and stability of Ibrexafungerp can be influenced by various environmental factors. For instance, the presence of a strong CYP3A4 inhibitor would require a dose adjustment . Additionally, the compound is contraindicated in pregnant patients due to potential risks identified in animal toxicity studies .

安全和危害

属性

IUPAC Name |

3-(3-methylbutan-2-yl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-5(2)6(3)7-4-8(9)11-10-7/h4-6H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDIQAXLFPWZVJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C1=NOC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbutan-2-yl)-1,2-oxazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)

![5-Chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonyl chloride](/img/structure/B1426818.png)

![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)